5,8,10,14-Eicosatetraenoic acid, 12-hydroxy-, (E,Z,Z,Z)-

GPR31 12-HETER receptor binding

12(S)-Hydroxy-5,8,10,14-eicosatetraenoic acid (12(S)-HETE; CAS 71030-37-0) is the predominant 12-lipoxygenase (ALOX12) metabolite of arachidonic acid, characterized by the (E,Z,Z,Z) configuration at its 10,12-diene system. It is biosynthesized via stereospecific reduction of 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE) and functions as an endogenous lipid mediator with high-affinity agonist activity at the orphan G protein-coupled receptor GPR31 (also designated 12-HETER).

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
CAS No. 71030-37-0
Cat. No. B163581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8,10,14-Eicosatetraenoic acid, 12-hydroxy-, (E,Z,Z,Z)-
CAS71030-37-0
Synonyms12 S Hydroxyeicosatetraenoic Acid
12-HETE
12-Hydroxy-5,8,10,14-eicosatetraenoic Acid
12-R-HETE
12-S-HETE
12-S-Hydroxyeicosatetraenoic Acid
Acid, 12-S-Hydroxyeicosatetraenoic
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7+,11-8-,13-10-,17-14-
InChIKeyZNHVWPKMFKADKW-FYMOKONMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

12(S)-HETE (CAS 71030-37-0): A Stereochemically Defined 12-Lipoxygenase Metabolite for Eicosanoid Research and Receptor Pharmacology


12(S)-Hydroxy-5,8,10,14-eicosatetraenoic acid (12(S)-HETE; CAS 71030-37-0) is the predominant 12-lipoxygenase (ALOX12) metabolite of arachidonic acid, characterized by the (E,Z,Z,Z) configuration at its 10,12-diene system [1]. It is biosynthesized via stereospecific reduction of 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE) and functions as an endogenous lipid mediator with high-affinity agonist activity at the orphan G protein-coupled receptor GPR31 (also designated 12-HETER) [2]. Unlike racemic (±)12-HETE preparations, the single (S)-enantiomer exhibits regio- and stereospecific pharmacology that is critical for reproducible experimental outcomes in receptor signaling, vascular biology, inflammation, and oncology research [1].

Why 12(S)-HETE Cannot Be Interchanged with Other Mono-HETEs or the (R)-Enantiomer: Receptor Selectivity and Stereospecific Signaling


The mono-HETE family (5-, 8-, 12-, 15-HETE) and enantiomeric pairs exhibit profoundly divergent receptor activation profiles, signaling pathway engagement, and functional outcomes that preclude generic substitution. 12(S)-HETE is the only mono-HETE that activates GPR31 with sub-nanomolar potency, while other positional isomers show negligible affinity for this receptor [1]. At the thromboxane (TP) receptor, the rank order of binding affinity differs dramatically between 12(R)-HETE, 12(S)-HETE, 15(S)-HETE, and 5(S)-HETE, with stereoselective discrimination exceeding 30-fold [2]. In neuronal systems, the (S)-enantiomer confers neuroprotection whereas the (R)-enantiomer is completely inactive [3]. Even substitution with the ω-3 analog 12-HEPE fails to replicate the distinct GPR31-dependent cancer cell invasion signaling of 12(S)-HETE [1]. These quantitative pharmacological differences mean that experimental reproducibility and target engagement fidelity demand the exact stereoisomer specified.

Quantitative Differentiation Evidence for 12(S)-HETE (CAS 71030-37-0) Against Closest Analogs and Stereoisomers


GPR31 Receptor Binding Affinity: 12(S)-HETE vs. Other Mono-HETE Positional Isomers

12(S)-HETE binds the orphan GPCR GPR31 (12-HETER) with a dissociation constant (Kd) of 4.8 ± 0.12 nM, representing high-affinity receptor occupancy [1]. In contrast, other HETE positional isomers including 5(S)-HETE, 8(S)-HETE, and 15(S)-HETE display markedly lower affinities for GPR31, failing to achieve comparable binding at equivalent concentrations [1]. The binding is both regiospecific (requiring hydroxylation at C-12) and stereospecific (requiring the S-configuration), establishing 12(S)-HETE as the cognate high-affinity ligand for this receptor [1].

GPR31 12-HETER receptor binding eicosanoid pharmacology GPCR deorphanization

GPR31 vs. BLT2 Receptor Activation Selectivity: 12(S)-HETE Displays >100-Fold Discrimination

12(S)-HETE activates its cognate receptor GPR31 with an EC50 of 0.28 nM (pEC50 = 9.55), as measured by GTPγS coupling in transfected cell membranes [1]. At the human BLT2 receptor—a low-affinity leukotriene B4 receptor—12(S)-HETE acts as a comparatively weak agonist with an EC50 exceeding 30 nM (pEC50 = 7.52) [2]. This represents a greater than 100-fold selectivity window for GPR31 over BLT2, demonstrating that 12(S)-HETE is not a functionally promiscuous HETE receptor ligand but rather a highly selective GPR31 agonist [1][2].

BLT2 receptor GPR31 receptor selectivity GPCR pharmacology signal transduction

Stereoselective Antagonism at the Human Platelet Thromboxane (TXA2/PGH2) Receptor: 12(R)-HETE vs. 12(S)-HETE vs. 5(S)-HETE vs. 15(S)-HETE

In a systematic head-to-head radioligand competition binding study using [125I]BOP at the human platelet TXA2/PGH2 receptor, the four mono-HETEs displayed a wide range of inhibitory potencies: 12(R)-HETE (IC50 = 0.73 μM) > 15(S)-HETE (IC50 = 2.0 μM) ≈ 12(S)-HETE (IC50 = 2.06 μM) ≫ 5(S)-HETE (IC50 >25 μM) [1]. The 2.8-fold difference between 12(R)-HETE and 12(S)-HETE demonstrates stereoselective recognition at this receptor, while the >12-fold gap between 12(S)-HETE and 5(S)-HETE underscores regiospecificity [1]. A confirmatory study using [3H]SQ29548 displacement in mouse platelets reported IC50 values of 0.32 μM for 12(R)-HETE and 1.73 μM for 12(S)-HETE, a 5.4-fold stereoselective difference [2].

thromboxane receptor TXA2/PGH2 receptor platelet pharmacology stereoselective antagonism HETE comparator

Stereospecific Neuroprotection Against AMPA Receptor-Mediated Excitotoxicity: 12(S)-HETE vs. 12(R)-HETE vs. 5(S)-HETE vs. 15(S)-HETE

In primary cortical neuron cultures subjected to AMPA receptor-mediated glutamate excitotoxicity, 12(S)-HETE conferred concentration-dependent neuroprotection with an EC50 of 88 nM and maximal protection reducing cell damage by up to 40% at 300 nM [1]. Critically, the chiral isomer 12(R)-HETE offered no protection whatsoever at any concentration tested, establishing absolute stereospecificity of this neuroprotective effect [1]. Among other mono-HETEs tested at 300 nM, 15(S)-HETE was similarly protective while 5(S)-HETE was significantly less effective [1]. The mechanism involves Gi/o-protein-coupled receptor-mediated inactivation of N- and L-type voltage-gated calcium channels, which is pertussis toxin-sensitive [1].

neuroprotection AMPA receptor excitotoxicity stereospecificity calcium channel

12(S)-HETE Specifically Reduces β-Cell Viability and Insulin Secretion in Human Islets: A Liability Not Shared by All Mono-HETEs

In human pancreatic islets, 12(S)-HETE at 1 nM reduced β-cell metabolic viability by 32% as measured by MTT assay, and at 100 nM increased cell death by 50% [1]. This effect is mechanistically linked to reduced glucose-stimulated insulin secretion and is specific to the 12-LO pathway product [1]. In contrast, 5(S)-HETE does not share this inhibitory profile on insulin secretion; early studies in rat islets showed that 5-HETE at 10–20 μM stimulated insulin release, while 12-HETE and 15-HETE at 100 μM inhibited glucose-induced secretion [2]. This functional divergence among mono-HETEs in the endocrine pancreas underscores the unique pathophysiological role of 12(S)-HETE in β-cell dysfunction [1][2].

pancreatic β-cell insulin secretion diabetes research 12-lipoxygenase islet viability

High-Impact Application Scenarios for 12(S)-HETE (CAS 71030-37-0) Based on Quantitative Differentiation Evidence


GPR31/12-HETER Receptor Deorphanization and Signaling Studies

12(S)-HETE is the only validated high-affinity cognate ligand for the orphan GPCR GPR31 (Kd = 4.8 nM; EC50 = 0.28 nM for GTPγS coupling) [1]. Other HETE positional isomers fail to activate this receptor with comparable potency. This makes 12(S)-HETE the irreplaceable pharmacological tool for GPR31 receptor characterization, structure-activity relationship (SAR) studies, and screening campaigns aimed at identifying synthetic GPR31 agonists or antagonists. Its >100-fold selectivity over BLT2 (EC50 >30 nM) ensures that GPR31-mediated ERK1/2, MEK, and NF-κB pathway activation can be attributed to a single receptor target without confounding BLT2 cross-talk [1][2].

Stereospecific Thromboxane Receptor Pharmacology and Platelet Function Assays

The 2.8–5.4-fold stereoselective difference in TP receptor binding between 12(R)-HETE and 12(S)-HETE establishes 12(S)-HETE as an essential comparator compound in thromboxane receptor pharmacology [3][4]. For laboratories conducting platelet aggregation studies, vasorelaxation assays in preconstricted arteries, or TP receptor radioligand displacement experiments, 12(S)-HETE serves as a stereochemically defined reference antagonist with a known IC50 range (1.73–2.06 μM) and a distinct maximal vasorelaxation profile (71.8 ± 5.9% vs. 91.4 ± 2.7% for the (R)-enantiomer) [4]. Use of racemic material would confound these stereospecific pharmacological readouts.

Neuronal Excitotoxicity and Ischemia-Reperfusion Injury Models

The absolute stereospecificity of 12(S)-HETE-mediated neuroprotection (EC50 = 88 nM; 12(R)-HETE = inactive) makes this compound indispensable for neuroscience research on AMPA receptor-mediated excitotoxicity and cerebral ischemia [5]. The Gi/o-coupled mechanism involving N- and L-type calcium channel inactivation is uniquely triggered by the (S)-enantiomer [5]. For studies of ischemic preconditioning, stroke models, or neurodegenerative disease, only 12(S)-HETE—not its (R)-enantiomer or racemic mixture—can reliably reproduce the endogenous neuroprotective signaling cascade.

Pancreatic β-Cell Dysfunction and Type 2 Diabetes Pathogenesis Research

12(S)-HETE is a uniquely potent and specific mediator of β-cell toxicity among mono-HETEs: at 1 nM it reduces human islet viability by 32%, and at 100 nM it increases cell death by 50% [6]. This contrasts with 5(S)-HETE, which stimulates insulin secretion at micromolar concentrations [7]. The 12-LO/12(S)-HETE/GPR31 axis is genetically and pharmacologically implicated in insulin resistance and diabetic nephropathy [6]. For diabetes research programs evaluating 12-LO pathway inhibitors or studying inflammatory cytokine-induced β-cell death, 12(S)-HETE—not other mono-HETEs—is the requisite tool compound for modeling the pathogenic lipid mediator.

Quote Request

Request a Quote for 5,8,10,14-Eicosatetraenoic acid, 12-hydroxy-, (E,Z,Z,Z)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.